molecular formula C18H15Cl2N3O3 B6501352 2-(2,4-dichlorophenoxy)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide CAS No. 1396866-86-6

2-(2,4-dichlorophenoxy)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide

Cat. No. B6501352
CAS RN: 1396866-86-6
M. Wt: 392.2 g/mol
InChI Key: HVMDBTNCYOQMRF-UHFFFAOYSA-N
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Description

This compound is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide . It has been studied for its potential use in nanocarrier-based formulations to improve the efficiency of pesticide use and reduce off-target effects .


Synthesis Analysis

The compound has been synthesized using a modified co-precipitation method without heating, aging, organic solvents, and inert gas . This method has been used to fabricate herbicide-intercalated Zn–Al hydrotalcites .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 511.27058 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.

Future Directions

The compound’s potential for use in nanocarrier-based pesticide formulations represents an exciting future direction . Such formulations could improve pesticide use efficiency and reduce off-target effects, but more research is needed to overcome challenges related to the large-scale application of nanopesticides .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3/c1-23-18(25)13-5-3-2-4-12(13)15(22-23)9-21-17(24)10-26-16-7-6-11(19)8-14(16)20/h2-8H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMDBTNCYOQMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide

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